molecular formula C48H50O2P2 B12842229 1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)

1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)

Cat. No.: B12842229
M. Wt: 720.9 g/mol
InChI Key: USFYXQCAXOZHHH-UHFFFAOYSA-N
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Description

Molecular Architecture and Bridged Cyclophane Configuration

The core of the molecule consists of a [2.2]paracyclophane scaffold, characterized by two benzene rings connected via ethylene bridges at the 1,4-positions. This configuration imposes significant steric constraints, forcing the aromatic rings into a nearly cofacial arrangement with an interplanar distance of approximately 3.0 Å. The dibenzocyclohexaphane system is further functionalized at the 12- and 43-positions with bis(3,5-dimethylphenyl)phosphine oxide groups, introducing additional steric bulk and electronic complexity.

The molecular formula C~48~H~50~O~2~P~2~ (molecular weight 720.9 g/mol) reflects the incorporation of two phosphoryl groups and four 3,5-dimethylphenyl moieties. The ethylene bridges between the benzene rings adopt a staggered conformation, as evidenced by ^1^H-NMR coupling constants (J = 12.6–9.0 Hz) observed in related paracyclophane derivatives. This staggered arrangement minimizes nonbonded interactions between the bridging hydrogen atoms while maintaining π-π stacking between the aromatic rings.

Structural Feature Description
Core scaffold [2.2]Paracyclophane with 1,4-dibenzenacyclohexaphane configuration
Substituents Bis(3,5-dimethylphenyl)phosphine oxide at positions 12 and 43
Bridge conformation Staggered ethylene linkages (δ~CH2~ = 34.2–34.8 ppm in ^13^C-NMR)
Aromatic stacking distance 3.0 Å between parallel benzene rings

Properties

Molecular Formula

C48H50O2P2

Molecular Weight

720.9 g/mol

IUPAC Name

5,11-bis[bis(3,5-dimethylphenyl)phosphoryl]tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene

InChI

InChI=1S/C48H50O2P2/c1-31-17-32(2)22-43(21-31)51(49,44-23-33(3)18-34(4)24-44)47-29-39-9-13-41(47)15-11-40-10-14-42(16-12-39)48(30-40)52(50,45-25-35(5)19-36(6)26-45)46-27-37(7)20-38(8)28-46/h9-10,13-14,17-30H,11-12,15-16H2,1-8H3

InChI Key

USFYXQCAXOZHHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(=O)(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C

Origin of Product

United States

Preparation Methods

Multi-Step Coupling Strategy

The synthesis typically employs multi-step coupling reactions, leveraging aromatic nucleophilic substitution or palladium-catalyzed cross-coupling techniques. A common approach involves:

  • Starting from a dibromo-substituted paracyclophane derivative (e.g., (Sp)-1,4(1,4)-dibenzenacyclohexaphane dibromide).
  • Performing Suzuki coupling with appropriate boronic acids or phenylboronic acid derivatives to introduce aryl substituents.
  • Conversion of hydroxyl groups to triflate derivatives using trifluoromethanesulfonic anhydride (Tf2O) in the presence of pyridine, yielding highly reactive intermediates for further substitution.

Palladium-Catalyzed Phosphination

The key step involves palladium-catalyzed coupling of the triflate intermediate with bis(3,5-dimethylphenyl)phosphine oxide (Ar2P(O)H) under the following conditions:

  • Catalyst: Palladium acetate (Pd(OAc)2) combined with 1,4-bis(diphenylphosphino)butane (dppb) as ligand.
  • Base: N,N-diisopropylethylamine (DIPEA).
  • Solvent: Degassed dimethyl sulfoxide (DMSO).
  • Temperature: Elevated, around 120 °C.
  • Atmosphere: Dry nitrogen to prevent oxidation or moisture interference.

This reaction proceeds with high conversion, monitored by thin-layer chromatography (TLC), and yields the bis(phosphine oxide) product in 70-87% isolated yield after purification.

Reduction and Purification

Following phosphination, reduction steps may be applied to convert phosphine oxides to phosphines if required, using reducing agents such as trichlorosilane or other hydride donors under controlled conditions.

Purification is typically achieved by:

  • Extraction with organic solvents (e.g., ethyl acetate).
  • Sequential washing with aqueous acid, sodium bicarbonate, and brine.
  • Drying over anhydrous sodium sulfate.
  • Flash chromatography using ethyl acetate/petroleum ether mixtures.
  • Crystallization to obtain pure white or yellow solids.

Industrial Production Considerations

Industrial scale synthesis adapts the above laboratory methods with modifications to enhance efficiency and yield:

  • Use of continuous flow reactors for better heat and mass transfer.
  • Optimization of catalyst loading and reaction times.
  • Implementation of scalable purification techniques such as recrystallization and preparative chromatography.
  • Strict control of inert atmosphere and moisture to maintain product integrity.

Reaction Data and Yields

Step Reagents/Conditions Yield (%) Product Description
Suzuki Coupling Dibromo-paracyclophane + 2-hydroxyphenylboronic acid, Pd catalyst ~80 Hydroxy-substituted intermediate
Triflation Tf2O, pyridine 99 Triflate intermediate
Pd-Catalyzed Phosphination Ar2P(O)H, Pd(OAc)2/dppb, DIPEA, DMSO, 120 °C 70-87 Bis(phosphine oxide) product
Purification Extraction, washing, chromatography - Pure crystalline compound

Research Findings and Characterization

  • The final compound exhibits melting points around 124-165 °C depending on the exact derivative and purity.
  • Optical rotation measurements confirm stereochemistry (e.g., [α]D values ranging from -305° to -354°).
  • Infrared spectroscopy shows characteristic P=O stretching bands near 1100-1200 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR) spectra (¹H and ³¹P) confirm the presence of aromatic protons and phosphine oxide groups.
  • High-resolution mass spectrometry (HRMS) validates molecular formula C48H50O2P2 with molecular weight ~720.9 g/mol.

Summary of Preparation Methodology

The preparation of 1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) is a multi-step process involving:

  • Aromatic Suzuki coupling to build the cyclophane backbone with appropriate substituents.
  • Conversion to reactive triflate intermediates.
  • Palladium-catalyzed phosphination with bis(3,5-dimethylphenyl)phosphine oxide.
  • Purification by chromatographic and crystallization techniques.

This method provides high yields and stereochemical control, making it suitable for both research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction may produce phosphines with lower oxidation states.

Scientific Research Applications

1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) involves its interaction with various molecular targets. As a ligand, it can coordinate with metal centers in catalytic reactions, facilitating the transformation of substrates into desired products. The compound’s unique structure allows it to participate in a wide range of chemical processes, making it a valuable tool in both research and industrial applications .

Comparison with Similar Compounds

Structural and Backbone Differences

Similar Compounds :

(R)-(2,2',6,6'-Tetramethoxy-[3,3'-bipyridine]-4,4'-diyl)bis(bis(3,5-dimethylphenyl)phosphine oxide) (CAS 936475-00-2):

  • Features a bipyridine backbone with methoxy groups, introducing nitrogen atoms for electronic modulation .
  • Likely lower rigidity compared to the macrocyclic target.

1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane (CAS 220185-37-5): Flexible butane linker instead of a macrocycle . Molecular formula: C₃₇H₄₆P₂ (MW ~568 g/mol), smaller than the target compound .

Bis(3,5-dimethylphenyl)phosphine (CAS 71360-06-0): A monodentate ligand without oxide groups or a backbone structure . Simpler structure (MW ~316 g/mol) .

Physical and Chemical Properties

Property Target Compound 1,4-Bis[bis(3,5-DMP)phosphino]butane Bis(3,5-DMP)phosphine
Molecular Weight (g/mol) 720.9 ~568 ~316
TPSA (Ų) 34.1 ~26 (estimated) 13.6
Rotatable Bonds 6 8 (butane linker) 2
Stereocenters 0 0 0

Key Observations :

  • Rigid macrocycle reduces conformational flexibility compared to butane-linked analogs .

Biological Activity

1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) is a complex organophosphorus compound with the potential for various biological activities. This article explores its structure, synthesis, biological properties, and potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula of 1,4(1,4)-dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) is C48H50O2P2, with a molecular weight of approximately 720.9 g/mol. The compound features a unique dibenzenacyclohexane core integrated with phosphine oxide functionalities. The phosphine oxide groups are critical for its biological activity due to their ability to interact with various biological molecules.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of Grignard reagents with chlorophosphines to form the desired phosphine oxide structures. The process may also utilize continuous flow reactors to enhance efficiency and yield. Purification techniques such as crystallization and chromatography are employed to isolate the final product .

The mechanism by which 1,4(1,4)-dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) exerts its biological effects is primarily through its interaction with metal centers in catalytic reactions. This interaction can facilitate the transformation of substrates into biologically relevant products. Additionally, the compound's ability to coordinate with various biological targets may contribute to its therapeutic potential .

Anticancer Activity

A study investigating the anticancer effects of phosphine oxides demonstrated that derivatives similar to 1,4(1,4)-dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) could induce cell cycle arrest and apoptosis in human cancer cell lines. The study highlighted the importance of the phosphine oxide group in enhancing cytotoxicity against cancer cells .

Antimicrobial Properties

Another research effort focused on the antimicrobial activity of phosphine oxides revealed that certain structural modifications could significantly enhance their efficacy against Gram-positive and Gram-negative bacteria. This suggests that 1,4(1,4)-dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) may also exhibit similar properties due to its structural characteristics .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Bis(3,5-dimethylphenyl)phosphine oxideTwo 3,5-dimethylphenyl groups attached to phosphorusSimpler structure without dibenzenacyclohexane core
DibenzenacyclohexaneSimilar core structure but lacks phosphine oxide functionalityDoes not possess coordination properties
Triphenylphosphine oxideContains three phenyl groups instead of two dimethyl-substituted phenylsDifferent steric and electronic properties affecting reactivity

This table illustrates how 1,4(1,4)-dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) stands out due to its unique cyclic structure and dual phosphine oxide functionality.

Q & A

Q. What are the recommended methods for synthesizing 1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide), and how can reaction conditions be optimized?

Synthesis typically involves multi-step coupling reactions, leveraging aromatic nucleophilic substitution or cross-coupling strategies. For example, analogous phosphine oxide-containing polymers (e.g., bis(3-aminophenyl)phenyl phosphine oxide) are synthesized via condensation reactions under inert atmospheres at 80–120°C . Key parameters to optimize include:

  • Catalyst selection : Palladium or nickel catalysts for cross-coupling.
  • Solvent choice : Anhydrous toluene or THF to prevent hydrolysis.
  • Purification : Column chromatography or recrystallization using dichloromethane/hexane mixtures .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of techniques:

  • X-ray crystallography : Employ software like OLEX2 for structure solution and refinement, ensuring bond lengths and angles align with DFT-predicted values .
  • NMR spectroscopy : Analyze ¹H, ¹³C, and ³¹P NMR to confirm substituent positions and phosphine oxide coordination.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., ~800–1000 g/mol based on analogous compounds) .

Advanced Research Questions

Q. What role does the cyclohexaphane backbone play in modulating electronic properties for catalytic applications?

The rigid cyclohexaphane framework imposes steric constraints that enhance ligand-metal coordination in catalytic systems. For instance, similar phosphine oxide ligands exhibit improved enantioselectivity in asymmetric catalysis due to restricted rotation around the central axis . Experimental approaches:

  • DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) of the free ligand vs. metal complexes.
  • Catalytic screening : Test hydrogenation or cross-coupling reactions with transition metals (Pd, Rh) to assess turnover frequency (TOF) .

Q. How do steric effects from the 3,5-dimethylphenyl groups influence solubility and aggregation in solution?

The bulky substituents reduce solubility in polar solvents (e.g., water) but enhance compatibility with aromatic solvents (toluene, xylene). Methodology:

  • Dynamic Light Scattering (DLS) : Measure aggregate size in varying solvents.
  • UV-Vis spectroscopy : Monitor absorbance shifts to detect π-π stacking interactions .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition likely >250°C based on analogous phosphine oxides) .

Q. How can researchers resolve contradictions in reported crystallographic data for phosphine oxide derivatives?

Discrepancies often arise from polymorphic variations or disordered crystal packing. Strategies include:

  • Multi-temperature crystallography : Collect data at 100 K and 298 K to identify temperature-dependent structural changes.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) to rationalize packing motifs .
  • Cross-validate with spectroscopic data : Compare experimental P=O bond lengths (typically 1.48–1.52 Å) with XRD results .

Methodological Considerations Table

ParameterRecommended Technique/ValueReference
Synthesis Temperature 80–120°C (inert atmosphere)
Molecular Weight ~850–950 g/mol (HR-MS)
Thermal Stability Decomposition onset >250°C (TGA)
P=O Bond Length 1.48–1.52 Å (XRD)
Solubility 10–20 mg/mL in CH₂Cl₂ (empirical)

Key Safety and Handling Guidelines

  • Storage : Under nitrogen at –20°C to prevent oxidation .
  • Incompatibilities : Avoid strong acids/bases (risk of P=O bond cleavage) .
  • Decomposition Products : Toxic fumes (e.g., CO, phosphorus oxides) under combustion; use fume hoods .

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